
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of both pyridine and furan rings in the structure makes this compound particularly interesting for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Preparation of the Amine Precursor
The amine component, 2-((Pyridin-3-ylmethyl)amino)ethylamine , is synthesized through alkylation or coupling reactions. For example:
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Ethylene diamine reacts with pyridin-3-ylmethyl chloride to form the desired amine.
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Alternative routes may involve Boc-protected intermediates (e.g., N-Boc-piperidin-4-yl)methylamine, followed by deprotection with acid (e.g., TFA) to yield the free amine .
Activation of Furan-2-carboxylic Acid
The carboxylic acid is typically activated to enhance reactivity for amide bond formation:
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Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
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Use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-benzo[d] triazolenium hexafluorophosphate 3-oxide) with DIPEA (N,N-diisopropylethylamine) to facilitate coupling .
Amide Coupling
The activated carboxylic acid reacts with the amine precursor under controlled conditions:
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Conditions : Room temperature or reflux in solvents like dichloromethane (DCM) .
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Reagents : Coupling agents (e.g., HATU, EDCl) or direct reaction of acid chlorides with amines.
Reaction Conditions and Reagents
Critical Factors and Challenges
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Regioselectivity : Ensuring the pyridin-3-ylmethyl group attaches at the correct position (3-position) on the pyridine ring.
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Furan Stability : Avoiding degradation of the furan ring under acidic or basic conditions during coupling .
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Side Reactions : Preventing acylation of the secondary amine in the ethylamino group.
Research Findings and Implications
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Efficiency : Coupling agents like HATU improve reaction yields and reduce side products .
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Palladium-Catalyzed Reactions : Used in related syntheses for introducing substituents, highlighting versatility in forming complex amide bonds .
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Structural Insights : The combination of furan and pyridine moieties enhances electronic interactions, potentially influencing biological activity .
Scientific Research Applications
Structural Characteristics
The compound features a furan ring and a pyridine moiety , which contribute to its electronic properties and reactivity. The presence of a carboxamide functional group enhances its biological activity, making it a candidate for various therapeutic applications.
Pharmaceutical Development
The structural characteristics of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide suggest several potential applications in drug development:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus . The furan moiety is often associated with anti-inflammatory and anticancer activities, indicating that this compound could also exhibit similar effects.
- Anti-inflammatory Effects : The furan ring's presence is linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth and induce apoptosis in cancer cells . This makes it a candidate for further pharmacological studies aimed at cancer treatment.
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anti-inflammatory | Potential to reduce inflammation in models of inflammatory diseases. |
Anticancer | Promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. |
Case Studies
Several studies have highlighted the efficacy of this compound across different biological contexts:
- Antimicrobial Studies : Research has shown that compounds with similar structures can effectively inhibit the growth of pathogenic bacteria, suggesting that this compound may also possess significant antimicrobial properties .
- Cancer Research : In animal models of breast cancer, treatment with related compounds resulted in significant reductions in tumor size, attributed to mechanisms involving apoptosis and inhibition of cell proliferation pathways .
- Inflammatory Disease Models : Studies on murine models of rheumatoid arthritis indicated that administration of similar compounds led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting their potential utility in autoimmune conditions .
Mechanism of Action
The mechanism of action of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring but has an indole ring instead of a pyridine ring.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring at a different position.
Uniqueness
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is unique due to the specific positioning of the pyridine and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The integration of a furan ring with a pyridine moiety suggests diverse interactions with biological targets, making this compound a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O2, with a molecular weight of approximately 234.26 g/mol. The compound features a carboxamide functional group, which enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 234.26 g/mol |
Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan moiety is particularly noted for its role in these activities.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings align with the general trend observed in furan derivatives, which often demonstrate antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory and Anticancer Activity
The compound's potential anti-inflammatory properties are supported by its structural similarity to other furan derivatives known to inhibit inflammatory pathways. For instance, compounds like FPP-3 have demonstrated protective effects against genotoxicity and modulation of phase I and II detoxifying enzymes, suggesting that this compound may exhibit similar mechanisms .
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may effectively bind to specific enzymes or receptors, potentially inhibiting their function. This interaction profile could lead to significant therapeutic applications in treating diseases mediated by these targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on furan derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the potential of this compound in this area .
- Inflammatory Response Modulation : Research on related compounds indicates that they can inhibit the NF-kB pathway, a critical regulator of inflammation. This suggests that our compound may also possess similar anti-inflammatory capabilities, making it a candidate for treating inflammatory diseases .
- Cancer Cell Proliferation : In vitro studies have shown that furan-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds exhibiting IC50 values in the low micromolar range indicate effective cytotoxicity against tumor cells .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17) |
InChI Key |
XSYFHBIGFOCYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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